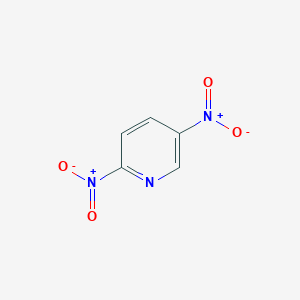
Erbium nitrate hexahydrate
Overview
Description
Erbium nitrate hexahydrate is an inorganic compound, a salt of erbium and nitric acid with the chemical formula Er(NO₃)₃·6H₂O. It forms pink, hygroscopic crystals that are readily soluble in water. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Synthetic Routes and Reaction Conditions:
-
Dissolving Metallic Erbium in Nitric Acid:
- Reaction: Er + 6HNO₃ → Er(NO₃)₃ + 3NO₂ + 3H₂O
- Conditions: This reaction involves dissolving metallic erbium in concentrated nitric acid, resulting in the formation of erbium nitrate and nitrogen dioxide gas .
-
Dissolving Erbium Oxide or Hydroxide in Nitric Acid:
- Reaction: Er₂O₃ + 6HNO₃ → 2Er(NO₃)₃ + 3H₂O
- Conditions: Erbium oxide or hydroxide is dissolved in nitric acid to produce erbium nitrate and water .
-
Reaction of Nitrogen Dioxide with Metallic Erbium:
- Reaction: Er + 3N₂O₄ → Er(NO₃)₃ + 3NO
- Conditions: This method involves the reaction of nitrogen dioxide with metallic erbium to form erbium nitrate and nitrogen monoxide .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high purity and yield.
Types of Reactions:
-
Thermal Decomposition:
-
Hydrolysis:
- In aqueous solutions, this compound can undergo hydrolysis, leading to the formation of erbium hydroxide and nitric acid.
Common Reagents and Conditions:
Oxidizing Agents: this compound can act as an oxidizing agent in various chemical reactions.
Reducing Agents: It can be reduced by strong reducing agents to form lower oxidation state compounds.
Major Products Formed:
Erbium Oxide (Er₂O₃): Formed through thermal decomposition.
Erbium Hydroxide (Er(OH)₃): Formed through hydrolysis in aqueous solutions.
Mechanism of Action
Target of Action
Erbium nitrate hexahydrate is an inorganic compound, a salt of erbium and nitric acid with the chemical formula Er(NO3)3 . It is primarily used as a precursor or dopant in the synthesis of Er-doped nanomaterials . The primary targets of this compound are therefore the materials it is intended to dope or the reactions it is intended to catalyze.
Mode of Action
The compound interacts with its targets by being incorporated into their structure during the synthesis process. This is typically achieved by dissolving the this compound in a suitable solvent and then combining it with the target material .
Biochemical Pathways
For example, it can be used to prepare yttrium alumino-borate (YAB) thin films and Er + -Yb 3+ co-doped TiO2 electrode layer .
Result of Action
The primary result of the action of this compound is the alteration of the properties of the materials it is used to dope. For example, when used in the synthesis of Er-doped nanomaterials, it can enhance their luminescence properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is soluble in water and decomposes upon heating . Therefore, the temperature and solvent used in the synthesis process can significantly affect the compound’s action and the properties of the resulting materials.
Biochemical Analysis
Biochemical Properties
Erbium nitrate hexahydrate plays a significant role in biochemical reactions, particularly in the synthesis of erbium-doped nanomaterials. These nanomaterials are used in various luminescence applications, such as in the preparation of yttrium alumino-borate thin films and erbium-ytterbium co-doped titanium dioxide electrode layers . The compound interacts with enzymes and proteins involved in these synthesis processes, facilitating the incorporation of erbium ions into the nanomaterials. The interactions between this compound and these biomolecules are primarily ionic and coordination interactions, where erbium ions form complexes with the functional groups of the biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is hygroscopic and readily soluble in water, which can affect its stability and activity in aqueous solutions. Over time, this compound may decompose, leading to the formation of erbium oxide and other degradation products . These changes can impact the compound’s effectiveness in biochemical reactions and its long-term effects on cellular function. In in vitro and in vivo studies, the temporal effects of this compound on cellular processes and function should be carefully monitored to ensure accurate and reliable results.
Scientific Research Applications
Erbium nitrate hexahydrate has a wide range of applications in scientific research:
-
Chemistry:
-
Biology and Medicine:
- Investigated for its potential use in biomedical imaging and therapy due to its unique optical properties.
-
Industry:
Comparison with Similar Compounds
Terbium Nitrate: Similar in structure and properties, used in luminescence applications.
Yttrium Nitrate: Often used in combination with erbium nitrate for co-doping purposes.
Gadolinium Nitrate: Another rare earth nitrate with similar applications in luminescence and magnetic materials.
Uniqueness of Erbium Nitrate Hexahydrate:
Optical Properties: this compound is particularly valued for its unique optical properties, making it essential in the development of photonic and luminescent materials.
Properties
IUPAC Name |
erbium(3+);trinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJVNCWLEGIRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErH12N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158935 | |
| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13476-05-6 | |
| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















